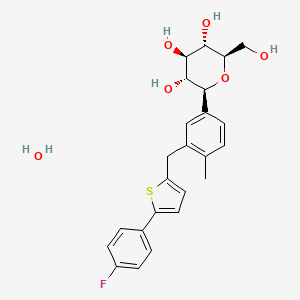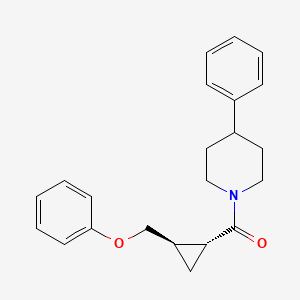
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, trans- is a complex organic compound with a unique structure that includes a piperidine ring, a cyclopropyl group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, trans- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . These methods are efficient and yield high purity products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, trans- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, trans- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, trans- involves its interaction with specific molecular targets and pathways. It is known to regulate several crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, TGF-β/SMAD, and Smac/DIABLO . These interactions lead to the inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Piperine: Another piperidine derivative with significant pharmacological properties.
Piperidine: The parent compound, which is a simple heterocyclic amine.
N-Acylpiperidine: A useful intermediate in organic synthesis.
Uniqueness
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, trans- is unique due to its specific structural features, including the presence of a cyclopropyl group and a phenyl group, which confer distinct chemical and biological properties .
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
102634-79-7 |
|---|---|
Molecular Formula |
C22H25NO2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[(1R,2R)-2-(phenoxymethyl)cyclopropyl]-(4-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H25NO2/c24-22(21-15-19(21)16-25-20-9-5-2-6-10-20)23-13-11-18(12-14-23)17-7-3-1-4-8-17/h1-10,18-19,21H,11-16H2/t19-,21+/m0/s1 |
InChI Key |
XXIVZGIMUOVPAB-PZJWPPBQSA-N |
Isomeric SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)[C@@H]3C[C@H]3COC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3CC3COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


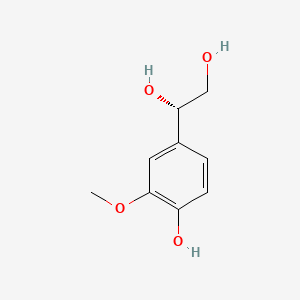
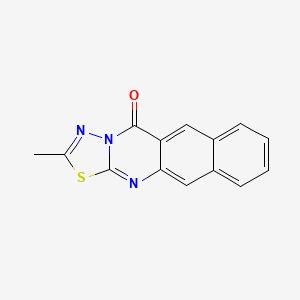
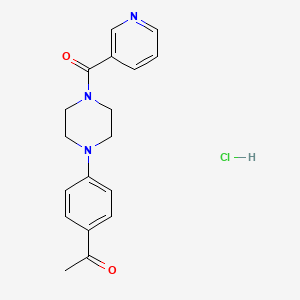
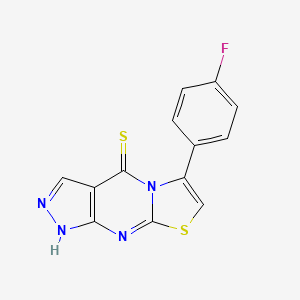

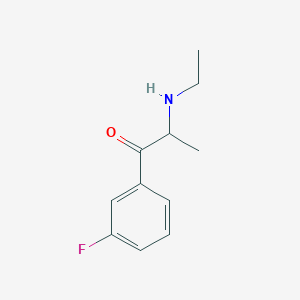
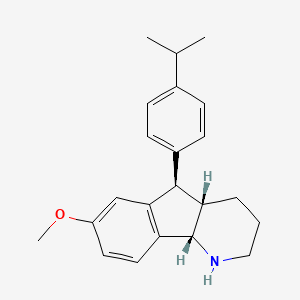
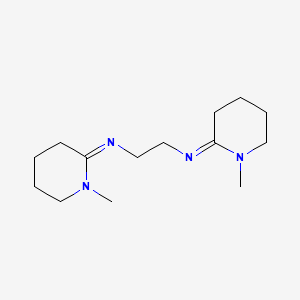

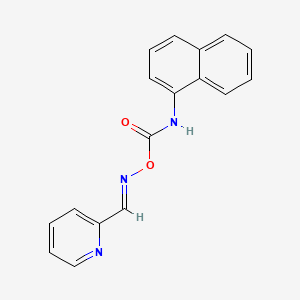
![methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B15185807.png)
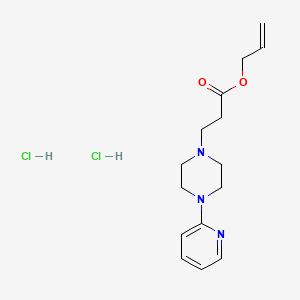
![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)
